molecular formula C8H9F2NO B1317262 4-(Difluoromethoxy)-3-methylaniline CAS No. 83190-02-7

4-(Difluoromethoxy)-3-methylaniline

Cat. No. B1317262
CAS RN: 83190-02-7
M. Wt: 173.16 g/mol
InChI Key: YDSABVFETOCXQR-UHFFFAOYSA-N
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Description

“4-(Difluoromethoxy)-3-methylaniline” is a chemical compound. It is part of the class of compounds known as anilines, which are organic compounds containing an amino group attached to a phenyl group . The compound is clear yellow to orange to red to brown in color . It is used in the synthesis of various chemical compounds .


Synthesis Analysis

While specific synthesis methods for “4-(Difluoromethoxy)-3-methylaniline” were not found in the search results, related compounds such as roflumilast have been synthesized from 4-difluoromethoxy-3-hydroxybenzaldehyde and bromomethyl cyclopropane via O-alkylation, oxidation, and N-acylation .


Molecular Structure Analysis

The molecular formula of “4-(Difluoromethoxy)-3-methylaniline” is C7H7F2NO . The InChI Key, which is a unique identifier for chemical substances, is NDEZTSHWEPQVBX-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The compound is a liquid . It has a refractive index of 1.5035-1.5085 at 20°C . More specific physical and chemical properties were not found in the search results.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Trifluoromethylated Analogues: A study focused on synthesizing trifluoromethylated analogues of 4,5‐Dihydroorotic Acid demonstrates the versatility of fluorinated compounds in creating new molecules with potential applications in medicinal chemistry and drug discovery (Sukach et al., 2015).

Spectroscopic Analysis

  • Spectroscopic Studies: Investigations into the vibrational spectroscopy of chloro-methylaniline derivatives provide insights into the molecular structure and interactions, highlighting the impact of substituents on vibrational modes which can inform the design of new materials (Arjunan & Mohan, 2008).

Physicochemical Properties

  • Electrochemical Properties: Research into the electrochemical properties of novel ionic liquids containing fluorinated motifs suggests potential applications in energy storage devices, demonstrating how modifications in molecular structure can influence material performance (Sato, Masuda, & Takagi, 2004).

Photoredox Catalysis

  • Photoredox Catalysis: A minireview discusses the use of visible-light photoredox catalysis in the synthesis of tri- and difluoromethyl ethers, showcasing the role of fluorinated compounds in facilitating novel synthetic pathways, which can be crucial for developing new pharmaceuticals and materials (Lee, Lee, & Ngai, 2019).

Applications in Materials Science

  • Non-Linear Optical Properties: The synthesis and study of bromo-N-methylaniline derivatives reveal their potential in materials science, particularly in applications requiring non-linear optical properties. Such research indicates the importance of molecular engineering in developing functional materials (Rizwan et al., 2021).

Safety and Hazards

The compound may cause skin and eye irritation. It may also cause respiratory irritation if inhaled . More specific safety and hazard information was not found in the search results.

properties

IUPAC Name

4-(difluoromethoxy)-3-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2NO/c1-5-4-6(11)2-3-7(5)12-8(9)10/h2-4,8H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDSABVFETOCXQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10535353
Record name 4-(Difluoromethoxy)-3-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10535353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Difluoromethoxy)-3-methylaniline

CAS RN

83190-02-7
Record name 4-(Difluoromethoxy)-3-methylbenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83190-02-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Difluoromethoxy)-3-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10535353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(difluoromethoxy)-3-methylaniline
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Synthesis routes and methods

Procedure details

To a solution of 1-(difluoromethoxy)-2-methyl-4-nitrobenzene (10 g, 48.28 mmol) in ethanol (150 mL) and water (150 mL) was added iron powder (12 g, 214.29 mmol). Acetic acid (cat. amount) was added dropwise with stirring and the reaction mixture was heated at reflux for 20 minutes. The mixture was cooled to room temperature and solids were removed by filtration. Volatiles were removed in vacuo and the aqueous solution was extracted with EtOAc (3×150 mL). The combined organic layers were dried over Na2SO4 and concentrated in vacuo to provide 8 g (95%) of 4-amino-1-difluoromethoxy-2-methyl-benzene.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
12 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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